molecular formula C28H42N4O B12483068 N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline

Cat. No.: B12483068
M. Wt: 450.7 g/mol
InChI Key: RAWABVUKTYGERH-UHFFFAOYSA-N
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Description

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial applications. This compound, in particular, has unique properties that make it valuable for scientific research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline typically involves the reaction of 5-methyl-1H-benzotriazole with a suitable aniline derivative. The reaction conditions often include the use of solvents such as chloroform or methanol and may require the presence of a catalyst to facilitate the reaction . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography, is common to isolate the final product from any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination compounds with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, the compound’s ability to form π–π stacking interactions and hydrogen bonds allows it to bind with enzymes and receptors in biological systems, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-(tetradecyloxy)aniline stands out due to its unique combination of the benzotriazole moiety and the tetradecyloxy group, which imparts specific properties such as enhanced solubility and stability. This makes it particularly valuable for applications requiring long-term stability and resistance to harsh conditions .

Properties

Molecular Formula

C28H42N4O

Molecular Weight

450.7 g/mol

IUPAC Name

N-[(5-methylbenzotriazol-1-yl)methyl]-2-tetradecoxyaniline

InChI

InChI=1S/C28H42N4O/c1-3-4-5-6-7-8-9-10-11-12-13-16-21-33-28-18-15-14-17-25(28)29-23-32-27-20-19-24(2)22-26(27)30-31-32/h14-15,17-20,22,29H,3-13,16,21,23H2,1-2H3

InChI Key

RAWABVUKTYGERH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1NCN2C3=C(C=C(C=C3)C)N=N2

Origin of Product

United States

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